molecular formula C11H13IN2O3 B561725 N-Acetyl-3-iodo-L-tyrosine Amide CAS No. 59302-19-1

N-Acetyl-3-iodo-L-tyrosine Amide

Cat. No. B561725
CAS RN: 59302-19-1
M. Wt: 348.14
InChI Key: WEEJPQQOBNMRHS-VIFPVBQESA-N
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Description

“N-Acetyl-3-iodo-L-tyrosine Amide” is an N-acetyl derivative of tyrosine . It has a molecular weight of 348.14 and a molecular formula of C11H13IN2O3 .


Molecular Structure Analysis

The molecular structure of N-Acetyl-3-iodo-L-tyrosine Amide consists of an acetyl group (CH3CO), an iodine atom, and a tyrosine amide .


Physical And Chemical Properties Analysis

N-Acetyl-3-iodo-L-tyrosine Amide is a solid substance that is soluble in methanol . It has a melting point of 219-221°C .

Scientific Research Applications

  • N-Acetyl-3-iodo-L-tyrosine Amide has been used in vibrational spectroscopy studies, which helps in understanding protein and DNA structure, hydration, and binding of biomolecules (Jalkanen et al., 2006).

  • It has been a subject of research in solvent hydrogen transfer during catalytic deuteration processes. This type of study provides insights into the reaction mechanisms and the role of solvent in biochemical reactions (Oehlke et al., 1989).

  • The compound has been utilized in the synthesis of biologically active peptides, like the N alpha-acetyl-derivative of cholecystokinin. Such peptides have potential therapeutic applications, particularly in stimulating the contraction of the gall bladder and the release of amylase from pancreatic cells (Bodanszky et al., 2009).

  • It plays a role in enzymatic reactions, especially in peptide synthesis using α-chymotrypsin in organic solvents. These studies help in understanding the enzyme-catalyzed synthesis of peptides and their potential applications (Kisee et al., 1988).

  • Its application in the formation of amide bonds catalyzed by lipase in aqueous phase for peptide synthesis is notable. This has implications for enzymatic synthesis of peptides with medicinal properties (Kuo et al., 2016).

properties

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN2O3/c1-6(15)14-9(11(13)17)5-7-2-3-10(16)8(12)4-7/h2-4,9,16H,5H2,1H3,(H2,13,17)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEJPQQOBNMRHS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-3-iodo-L-tyrosine Amide

Citations

For This Compound
1
Citations
P Block Jr - Journal of Medicinal Chemistry, 1976 - ACS Publications
B. Gas Chromatograph-Mass Spectrograph Studies. Essentially the same procedure was used for GC-MS studies of both compounds 5 and 4. Twenty-four male Sprague-Dawley rats, …
Number of citations: 10 pubs.acs.org

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